BenchChemオンラインストアへようこそ!

Triiodamine

X-ray contrast media pharmacokinetics biliary excretion

Triiodamine (CAS 34722-70-8) is a synthetic, triiodinated phenylacetamide derivative belonging to the class of iodinated X‑ray contrast agents. Its IUPAC name is N‑(3‑((bis(2‑hydroxyethyl)amino)methyl)‑2,4,6‑triiodophenyl)‑N‑(2,3‑dihydroxypropyl)acetamide.

Molecular Formula C16H24ClI3N2O5
Molecular Weight 740.5 g/mol
CAS No. 34722-70-8
Cat. No. B1199196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiodamine
CAS34722-70-8
SynonymsN-(3-(2,2'-dihydroxydiethylaminomethyl)-2,4,6- triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide
triiodamine
Molecular FormulaC16H24ClI3N2O5
Molecular Weight740.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1I)I)N(CC(CO)O)C(=O)CN(CCO)CCO)I.Cl
InChIInChI=1S/C16H23I3N2O5.ClH/c1-10-12(17)6-13(18)16(15(10)19)21(7-11(25)9-24)14(26)8-20(2-4-22)3-5-23;/h6,11,22-25H,2-5,7-9H2,1H3;1H
InChIKeyFHNBMJLRCHDUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triiodamine (CAS 34722-70-8): A Structurally Distinct Triiodinated Phenylacetamide for Biliary-Excretion Radiographic Research


Triiodamine (CAS 34722-70-8) is a synthetic, triiodinated phenylacetamide derivative belonging to the class of iodinated X‑ray contrast agents. Its IUPAC name is N‑(3‑((bis(2‑hydroxyethyl)amino)methyl)‑2,4,6‑triiodophenyl)‑N‑(2,3‑dihydroxypropyl)acetamide [1]. The compound contains three iodine atoms covalently bound to an aromatic ring, conferring high radiopacity, and features a bis(2‑hydroxyethyl)amino‑methyl substituent that distinguishes it from classical triiodobenzoate and triiodoisophthalamide contrast agents . Triiodamine is supplied as a solid powder with purity >98%, soluble in DMSO, and is intended exclusively for research applications .

Why Generic Substitution Among Triiodinated Contrast Agents Risks Pharmacokinetic Mismatch: The Triiodamine Case


Triiodinated benzene derivatives are not interchangeable because minor structural modifications profoundly alter their biodistribution, excretion route, and protein binding. Triiodamine bears a bis(2‑hydroxyethyl)amino‑methyl group at the 3‑position of the triiodophenyl ring, unlike the carboxamide side chains of iohexol or the dimeric structure of iodipamide. This structural divergence translates into a mixed renal–biliary excretion pattern rather than the predominant renal elimination of iohexol or the near‑exclusive biliary clearance of iodipamide [1]. Substituting triiodamine with a “class‑equivalent” such as iohexol, diatrizoate, or iodipamide would therefore invalidate head‑to‑head pharmacokinetic comparisons and could confound imaging studies that rely on a specific excretion pathway [2][3].

Triiodamine Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Differentiation Data


Triiodamine Exhibits Predominant Fecal Excretion Versus Pure Renal Clearance of Iohexol

In rats, orally administered ¹³¹I‑triiodamine showed a higher proportion of radioactivity excreted in stools than in urine, with 75 % of the dose recovered in 24 h and 90 % in 48 h [1]. By contrast, iohexol administered intravenously to humans is excreted completely unmetabolized via the kidneys, achieving 100 % urinary recovery within 24 h [2]. This fundamental difference in elimination route means that triiodamine does not rely on glomerular filtration and offers an alternative for studies requiring hepatobiliary imaging or in models of renal impairment.

X-ray contrast media pharmacokinetics biliary excretion

Triiodamine Shows Balanced Renal–Biliary Excretion Contrasting with Iodipamide’s Near‑Exclusive Biliary Clearance

In humans, non‑labeled triiodamine displayed 40–60 % renal excretion over 48 h, together with a large biliary component [1]. Iodipamide, a classic cholecystographic dimer, eliminated only 7.7 % of the injected dose in urine and 92.2 % in feces of mice [2]. The intermediate renal‑to‑biliary ratio of triiodamine (≈1:1 to 3:2) contrasts with the extreme hepatobiliary dominance of iodipamide (≈1:12). This balanced profile reduces dependence on a single elimination pathway and may afford greater flexibility in experimental imaging protocols.

contrast agent excretion biliary transport renal elimination

Oral Bioavailability of Triiodamine Enables Non‑Invasive Dosing Unlike Intravenous‑Only Comparators

Triiodamine was administered orally to rats and achieved 75 % radioactivity recovery within 24 h, demonstrating substantial gastrointestinal absorption [1]. Most modern non‑ionic triiodinated contrast agents, such as iohexol and ioversol, are negligibly absorbed from the gut and are restricted to intravenous or intra‑arterial administration [2]. The oral feasibility of triiodamine streamlines dosing in small‑animal imaging studies and offers a practical advantage when repeated, minimally invasive dosing is required.

oral administration contrast agent bioavailability

Structural Determinant of Mixed Excretion: The bis(2‑hydroxyethyl)amino‑methyl Substituent

Structure‑activity studies on triiodobenzene derivatives demonstrate that the nature and position of amide versus amino‑alkyl side chains dictate partitioning between renal and biliary transport [1]. Triiodamine’s bis(2‑hydroxyethyl)amino‑methyl group at the 3‑position creates a hydrophilic, hydrogen‑bond‑donor cluster not present in iohexol (which has only N‑(2,3‑dihydroxypropyl)carboxamide side chains) or in iodipamide (a dimer with extensive carboxyl groups). This unique substitution pattern is consistent with the observed mixed renal–biliary excretion and contrasts with the class‑level trend where purely renal or purely biliary excretion dominates [1].

structure‑activity relationship contrast agent design biliary transport

Triiodamine Application Scenarios: Where Mixed Excretion and Oral Dosing Deliver Decisive Value


Oral Cholecystography and Biliary Imaging in Rodent Models

Triiodamine’s 75 % oral bioavailability and preferential fecal excretion [1] make it suitable for non‑invasive gallbladder and bile‑duct imaging in rodents. Unlike iohexol, which requires intravenous cannulation and yields no biliary contrast, triiodamine can be administered by gavage and provides radiopacity in the biliary tree without the near‑exclusive hepatic elimination of iodipamide, allowing concurrent visualization of renal structures [1][2].

Pharmacokinetic Studies of Dual‑Pathway Elimination

With a human renal excretion fraction of 40–60 % and a substantial bile component [1], triiodamine is an ideal probe for investigating the interplay between renal and hepatobiliary clearance pathways. It enables controlled experiments that require a compound eliminated by both routes, whereas iohexol (100 % renal) and iodipamide (92 % biliary) each sample only one pathway [2][3].

Contrast‑Enhanced Imaging in Renally Impaired Animal Models

Because triiodamine relies on the liver–biliary axis for a major fraction of its excretion, it can be used as an alternative contrast agent in models of acute kidney injury where renal‑only agents like iohexol accumulate and prolong imaging artifacts [1][2]. The mixed elimination profile reduces dependence on glomerular filtration and may shorten residence time in nephrotoxic protocols.

Radiolabeling and Biodistribution Studies

The compound has been radiolabeled with ¹³¹I (specific activity 2.25 µCi/mg) and used to trace organ‑level distribution in rats and guinea pigs, with the highest specific activity detected in thyroid, kidneys, and liver [1]. This validated labeling chemistry supports procurement for preclinical biodistribution, autoradiography, and SPECT imaging applications where a triiodinated, orally available tracer is required.

Quote Request

Request a Quote for Triiodamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.